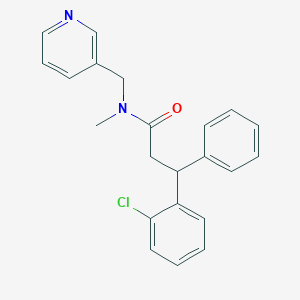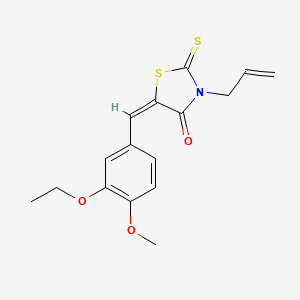![molecular formula C18H17BrN2O4S B6133537 ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B6133537.png)
ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group, a carbamoyl group, and an ethyl ester group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Formation of the Enoyl Group: The enoyl group can be introduced through a condensation reaction between an aldehyde and an amine, followed by oxidation.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enoyl group to an alkane or to reduce the bromophenyl group.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Interfering with DNA/RNA: The compound can bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: Similar in structure but contains an isoxazole ring instead of a thiophene ring.
Ethyl 2-amino-4-carbamoyl-3-methylthiophene-5-carboxylate: Similar in structure but lacks the enoyl and bromophenyl groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
ethyl 5-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-4-carbamoyl-3-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4S/c1-3-25-18(24)15-10(2)14(16(20)23)17(26-15)21-13(22)9-6-11-4-7-12(19)8-5-11/h4-9H,3H2,1-2H3,(H2,20,23)(H,21,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEODMATMRMPAG-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC=C(C=C2)Br)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-[1-[(4-ethylphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B6133473.png)

![2-[4-(4-methylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6133483.png)
![2-[(4-bromophenyl)sulfonylamino]-N-cyclohexylacetamide](/img/structure/B6133502.png)
![[2-[[1-(3,5-Ditert-butylbenzoyl)oxynaphthalen-2-yl]methyl]naphthalen-1-yl] 3,5-ditert-butylbenzoate](/img/structure/B6133507.png)
![5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6133512.png)
![3,5-di-tert-butyl-4-hydroxybenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B6133516.png)
![2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6133527.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)nicotinamide 1-oxide](/img/structure/B6133536.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[4-(PROP-2-EN-1-YL)-5-(THIOPHEN-2-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B6133541.png)

![5-[(4-benzylpiperidin-1-yl)methyl]-N-(4-hydroxycyclohexyl)-1,2-oxazole-3-carboxamide](/img/structure/B6133551.png)
![4-(3-METHYLPHENYL)-5-[2-(4-METHYLPHENYL)CYCLOPROPYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B6133559.png)
